1-Isobutylpiperidin-4-one oxime hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Isobutylpiperidin-4-one oxime hydrochloride involves several steps. The primary synthetic route includes the following steps:
Formation of 1-Isobutylpiperidin-4-one: This step involves the reaction of isobutylamine with a suitable ketone under controlled conditions to form 1-isobutylpiperidin-4-one.
Oximation: The 1-isobutylpiperidin-4-one is then reacted with hydroxylamine hydrochloride to form the oxime derivative.
Hydrochloride Formation: The final step involves the conversion of the oxime derivative to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isobutylpiperidin-4-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isobutylpiperidin-4-one oxime hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isobutylpiperidin-4-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its interaction with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
1-Isobutylpiperidin-4-one oxime hydrochloride can be compared with other similar compounds such as:
1-Isobutylpiperidin-4-one: The parent compound without the oxime group.
1-Isobutylpiperidin-4-one oxime: The oxime derivative without the hydrochloride salt.
Other Piperidinone Derivatives: Compounds with similar structures but different substituents.
The uniqueness of this compound lies in its specific oxime and hydrochloride groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)7-11-5-3-9(10-12)4-6-11;/h8,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAPNLBNZDRTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=NO)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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